![molecular formula C12H24N2O B1479144 (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2097956-15-3](/img/structure/B1479144.png)
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Descripción general
Descripción
The compound “(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol” is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is a nitrogen atom . The compound also contains an aminopropyl group and a methanol group.
Molecular Structure Analysis
The compound contains a spiro ring system with a nitrogen atom at the shared position. It also has a three-carbon chain (propyl) with an amine group at the end, and a methanol group attached to the spiro system .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of an amine group could make the compound basic, and the presence of an alcohol group could make it polar .Aplicaciones Científicas De Investigación
Photochemical Transformation
A novel photochemical transformation was studied by Marubayashi et al., where a methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate underwent a unique reaction in methanol, yielding four β-lactam compounds. This study highlights the potential of using photochemical reactions for synthesizing complex organic structures that could be analogous or related to the compound (Marubayashi et al., 1992).
Hydrolysis and Acylation of Imino Groups
Research by Belikov et al. investigated the hydrolysis and acylation of imino groups in certain compounds, leading to the formation of derivatives with potential pharmacological significance. This kind of chemical modification could be applicable to similar azaspiro compounds for developing new therapeutic agents (Belikov et al., 2013).
Anticonvulsant Properties
A study by Obniska and Kamiński explored the synthesis and anticonvulsant properties of N-phenylamino derivatives of azaspiro compounds. Their research provides a template for investigating the biological activities of structurally related molecules, suggesting potential applications in medicinal chemistry for neurological conditions (Obniska & Kamiński, 2006).
Synthesis and Biological Activity
Another study focused on the synthesis of new 3H-pyrrole derivatives from specific azaspiro compounds, demonstrating the diverse chemical reactivity and potential for generating biologically active molecules. This research underscores the utility of azaspiro compounds as precursors in synthetic organic chemistry and their relevance in drug discovery processes (Belikov et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(3-aminopropyl)-2-azaspiro[4.4]nonan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-6-3-7-14-8-11(9-15)12(10-14)4-1-2-5-12/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYONUMUNYDRNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


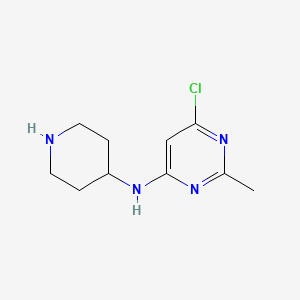
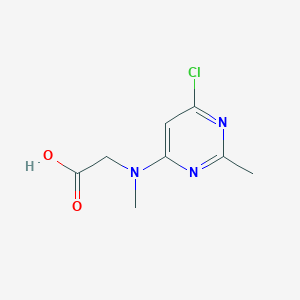
![2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1479063.png)
![5-alanyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479065.png)
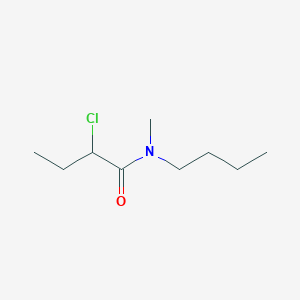
![5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479067.png)
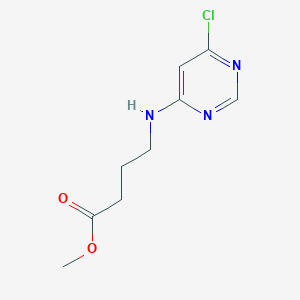

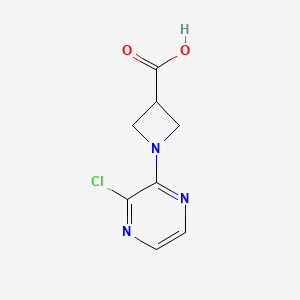
![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1479078.png)
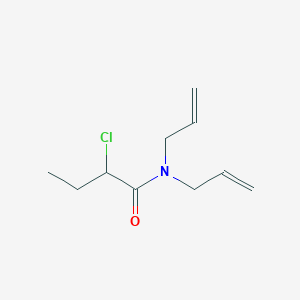
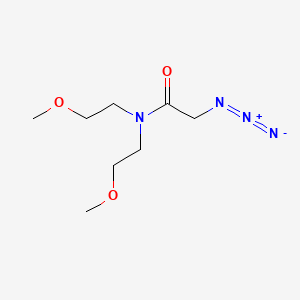
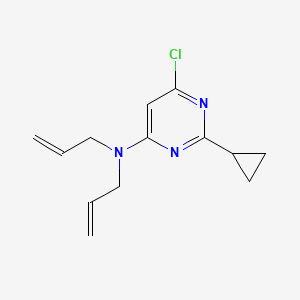
![6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine](/img/structure/B1479083.png)
